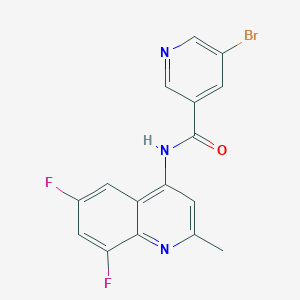

5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide

Description

5-Bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide scaffold linked to a substituted quinoline moiety. The pyridine ring is substituted at the 5-position with a bromine atom, while the quinoline core contains fluorine atoms at the 6- and 8-positions and a methyl group at the 2-position. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs suggest applications in antibacterial and enzyme-targeting therapies .

Properties

Molecular Formula |

C16H10BrF2N3O |

|---|---|

Molecular Weight |

378.17 g/mol |

IUPAC Name |

5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H10BrF2N3O/c1-8-2-14(12-4-11(18)5-13(19)15(12)21-8)22-16(23)9-3-10(17)7-20-6-9/h2-7H,1H3,(H,21,22,23) |

InChI Key |

XMLABXAQOXZBLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CN=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are essential components.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide. Research indicates that compounds with similar structures show significant activity against various pathogens.

Case Study: Antibacterial Efficacy

In a study published in RSC Advances, derivatives of quinoline were synthesized and tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for further development as antituberculosis agents .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 |

| 6e | Pseudomonas aeruginosa | 12.5 |

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comprehensive study assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings indicated that compounds with electron-withdrawing groups, such as bromine and fluorine in the structure, significantly enhanced cytotoxicity against breast and lung cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15 |

| Compound B | A549 (Lung) | 20 |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.

Target Protein: PqsR

Docking simulations revealed favorable binding interactions with the PqsR protein in Pseudomonas aeruginosa, which is involved in quorum sensing and virulence factor regulation. The binding energies ranged from -5.8 to -8.2 kcal/mol, indicating a strong affinity for this target .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science due to its unique electronic properties.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research into quinoline-based materials has shown promise for use in OLED technology. The incorporation of fluorine atoms is known to enhance the charge transport properties of organic semiconductors, making compounds like this compound suitable candidates for further investigation in this field .

Mechanism of Action

The mechanism of action of 5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence its binding affinity to target proteins or enzymes. The compound may act by inhibiting or modulating the activity of these targets, thereby exerting its effects on biological pathways .

Comparison with Similar Compounds

Key Observations :

- Halogenation: Bromine at the pyridine 5-position (in the target compound) increases molecular weight (~370 g/mol) and lipophilicity compared to non-halogenated analogs.

- Quinoline vs. Phenyl: The bicyclic quinoline system in the target compound may improve membrane permeability and target engagement compared to monocyclic phenyl derivatives (e.g., N-(2-trifluoromethylphenyl) analog) .

- Functional Groups: The absence of an oxime group (cf. compound) or cyano substituent (cf. compound) distinguishes the target molecule, likely altering solubility and reactivity.

Pharmacological Activity Comparison

While direct data for the target compound are unavailable, insights can be drawn from structurally related pyridine-3-carboxamides:

- Antibacterial Activity: Pyridine-3-carboxamide derivatives, such as the N-(2-trifluoromethylphenyl) oxime analog, exhibit weak antibacterial effects, possibly via membrane disruption or enzyme inhibition . The quinoline moiety in the target compound may enhance activity due to improved penetration or interactions with bacterial topoisomerases.

- Enzyme Targeting: Quinoline-containing compounds are known to inhibit kinases and proteases. The fluorine and bromine substituents in the target molecule could modulate selectivity for such targets.

Physicochemical Properties

Notes:

- The target compound’s high logP suggests superior lipid bilayer penetration but may limit aqueous solubility.

- The pivalamide group in ’s analog improves solubility relative to the quinoline-based target compound.

Biological Activity

5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article reviews its biological activity, focusing on antibacterial, antineoplastic (anti-cancer), and antiviral properties. It synthesizes findings from various studies to present a comprehensive overview of the compound's mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

The compound's molecular formula is CHBrFNO, with a molecular weight of 378.17 g/mol. The presence of bromine and fluorine atoms contributes to its unique chemical properties, enhancing its biological activities.

This compound exhibits its biological effects primarily through enzyme inhibition and interference with critical cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial fatty acid synthesis, such as ecKAS III, which is crucial for bacterial growth and survival .

- DNA Interaction : Similar compounds in the quinoline family act as DNA gyrase inhibitors, disrupting bacterial DNA replication and recombination processes .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for different pathogens:

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| Pseudomonas aeruginosa | 5.6 | Lower than kanamycin |

| Staphylococcus aureus | 10 | Comparable to standard |

| Escherichia coli | 7.5 | Moderate activity |

| Bacillus subtilis | 15 | Moderate activity |

The compound demonstrated significant antibacterial potency against Pseudomonas aeruginosa, with an IC of 5.6 µM against ecKAS III, indicating a strong potential for development into a therapeutic agent .

Antineoplastic Activity

In cancer research, compounds similar to this quinoline derivative have shown promising results in inhibiting tumor growth. A study reported IC values ranging from 0.69 to 22 mM against various cancer cell lines (e.g., MCF-7), suggesting that the compound may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cancer cell death .

Case Studies

- Antibacterial Efficacy : A recent study highlighted the effectiveness of fluorinated quinolines against multidrug-resistant strains of bacteria, emphasizing their role as potential lead compounds in antibiotic development .

- Cancer Cell Line Testing : In vitro tests showed that derivatives of quinoline could effectively reduce cell viability in various cancer types, supporting further investigation into their mechanisms and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.